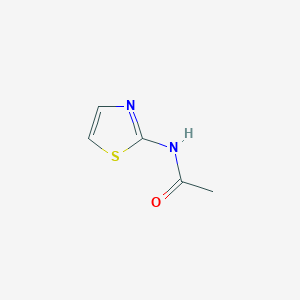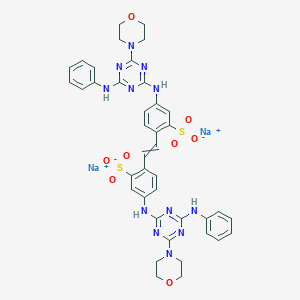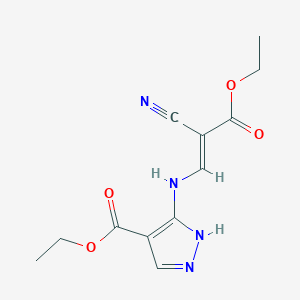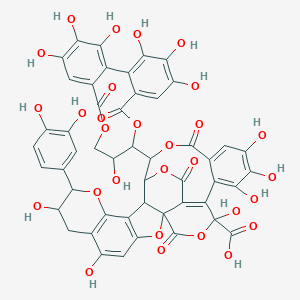
1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
This compound is a quinoline derivative . It is used for research and development purposes . The compound has a molecular formula of C16H13F4NO4 and a molecular weight of 359.27 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a quinoline core, a difluoromethoxy group, and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 501.5 g/mol . It has 4 hydrogen bond donors and 13 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 140 Ų . The compound is covalently bonded and has a complexity of 761 .Scientific Research Applications
Antibacterial Agents
This compound is used in the synthesis of chiral aminopiperidinyl quinolones, which are potent antibacterial agents against resistant pathogens . These agents can be used to treat a variety of bacterial infections.
Metabolite of Moxifloxacin
The compound is a metabolite of Moxifloxacin , a broad-spectrum antibiotic that is used in the treatment of respiratory tract infections, skin infections, and abdominal infections.
Crystal Structure Analysis
The crystal structure of this compound has been determined by single crystal X-ray diffraction method . This can provide valuable information about the compound’s molecular geometry, bond lengths, bond angles, and other structural parameters.
Pharmaceutical Research
This compound is provided to early discovery researchers as part of a collection of unique chemicals . It can be used in various pharmaceutical research applications, including drug discovery and development.
Chemical Synthesis
This compound can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
R&D Use
This compound is recommended for R&D use only . It can be used in laboratories for research purposes, including biological research, chemical research, and materials science research.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of fluoroquinolone antibiotics , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
The compound likely affects the biochemical pathways related to DNA replication and transcription in bacteria, given its potential role in fluoroquinolone synthesis . By inhibiting DNA gyrase and topoisomerase IV, it can disrupt these pathways and prevent the bacteria from proliferating .
Pharmacokinetics
Fluoroquinolones, in general, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth and reproduction, assuming it acts similarly to other fluoroquinolones . This is due to its potential inhibitory effect on enzymes crucial for bacterial DNA replication .
properties
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO4/c15-8-3-6-10(12(9(8)16)23-14(17)18)19(5-1-2-5)4-7(11(6)20)13(21)22/h3-5,14H,1-2H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQSAYDWYPDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567096 | |
| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
128426-95-9 | |
| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


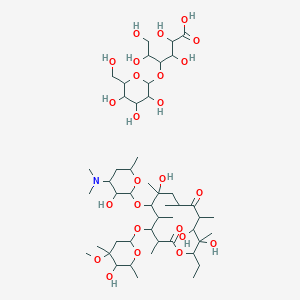

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
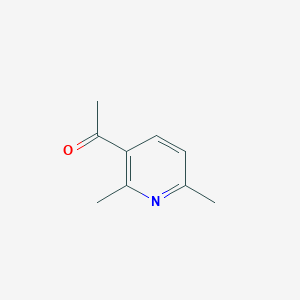

![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
